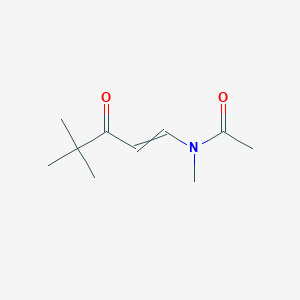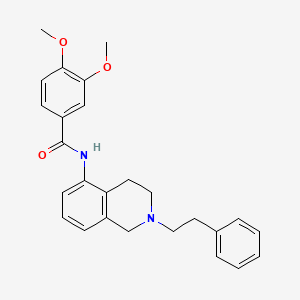![molecular formula C9H18INO2 B14670299 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide CAS No. 37147-81-2](/img/structure/B14670299.png)
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide is a quaternary ammonium compound with the molecular formula C9H18NO2I. This compound is known for its unique structure, which includes a pyrrolidinium ring substituted with an acetyloxyethyl group and a methyl group. It is often used in various chemical and biological applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide typically involves the quaternization of 1-methylpyrrolidine with 2-chloroethyl acetate, followed by the substitution of the chloride ion with iodide. The reaction conditions usually require a solvent such as acetonitrile and a temperature range of 50-70°C to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, nitriles, and thiols.
Hydrolysis: The major product of hydrolysis is 1-[2-hydroxyethyl]-1-methylpyrrolidin-1-ium iodide.
Scientific Research Applications
1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound is employed in the study of ion channels and membrane transport due to its ionic nature.
Industry: The compound is used in the formulation of ionic liquids, which are solvents with unique properties such as low volatility and high thermal stability.
Mechanism of Action
The mechanism by which 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide exerts its effects is primarily through its ionic interactions. The positively charged pyrrolidinium ion can interact with negatively charged species, facilitating various chemical reactions. In biological systems, it can interact with cell membranes and proteins, affecting their function and activity.
Comparison with Similar Compounds
1-Ethyl-3-methylimidazolium iodide: Another quaternary ammonium compound with similar ionic properties.
Tetramethylammonium iodide: A simpler quaternary ammonium salt used in similar applications.
1-Butyl-3-methylimidazolium iodide: An ionic liquid with a longer alkyl chain, offering different solubility and thermal properties.
Uniqueness: 1-[2-(Acetyloxy)ethyl]-1-methylpyrrolidin-1-ium iodide is unique due to its acetyloxyethyl group, which provides additional reactivity and potential for derivatization. This makes it a versatile compound in both chemical synthesis and biological research.
Properties
CAS No. |
37147-81-2 |
|---|---|
Molecular Formula |
C9H18INO2 |
Molecular Weight |
299.15 g/mol |
IUPAC Name |
2-(1-methylpyrrolidin-1-ium-1-yl)ethyl acetate;iodide |
InChI |
InChI=1S/C9H18NO2.HI/c1-9(11)12-8-7-10(2)5-3-4-6-10;/h3-8H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
HGUZAZPNVZUUHX-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)OCC[N+]1(CCCC1)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


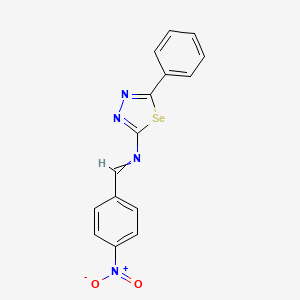
![6-Propyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14670230.png)
![7-[2-(Diethylamino)ethoxy]-2,4,7,9-tetramethyldec-5-YN-4-OL](/img/structure/B14670233.png)

![Benzenaminium, N-methyl-N-[3-(methylphenylamino)-2-propenylidene]-](/img/structure/B14670246.png)


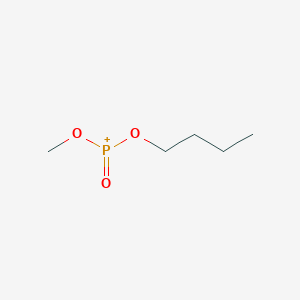
![4,5-Dibromonaphtho[2,3-c]furan-1,3-dione](/img/structure/B14670275.png)
![1-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}pyrrolidine](/img/structure/B14670277.png)
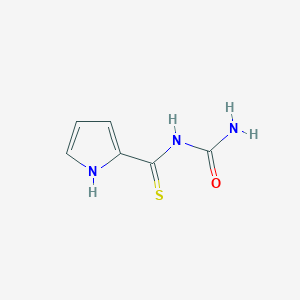
![Bis(2-propylphenyl) [2-(trichloromethyl)phenyl]phosphonate](/img/structure/B14670291.png)
